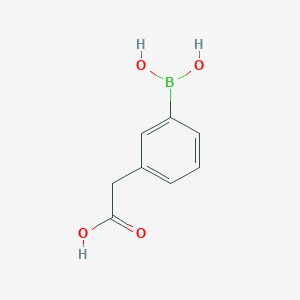

4-(Cyclohexylsulfanyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

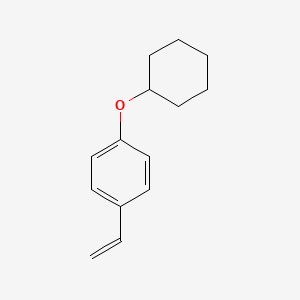

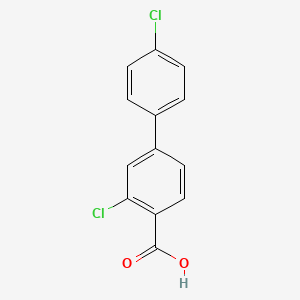

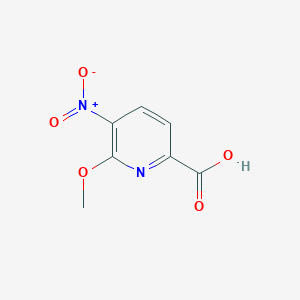

4-(Cyclohexylsulfanyl)phenylboronic acid is a chemical compound with the CAS Number: 1107603-50-8 and Linear Formula: C12H17BO2S . It has a molecular weight of 236.14 .

Synthesis Analysis

The primary method for the synthesis of boronic acids, including this compound, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H17BO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2 .Scientific Research Applications

1. Catalysis in Organic Synthesis

Phenylboronic acids, including derivatives like 4-(Cyclohexylsulfanyl)phenylboronic acid, play a significant role in catalyzing organic synthesis. They are used in the Rhodium-catalyzed addition of phenylboronic acid to enones, demonstrating regio- and enantioselectivity, as shown in a study by Kantchev (2011) (Kantchev, 2011). Another application is in the dehydrative condensation between carboxylic acids and amines for α-dipeptide synthesis, where ortho-substituents of boronic acids play a key role (Wang, Lu, & Ishihara, 2018).

2. Advanced Bio-Applications and Nanotechnology

Phenylboronic acids are integral in the fabrication of polymeric nanomaterials for advanced bio-applications. They form reversible complexes with polyols, including sugars, diols, and diphenols, which can be exploited for diagnostic and therapeutic applications (Lan & Guo, 2019). Additionally, phenylboronic-acid-modified nanoparticles have been investigated for antiviral applications, showing potential as viral entry inhibitors (Khanal et al., 2013).

3. Supramolecular Chemistry

Phenylboronic acids contribute to the design and synthesis of supramolecular assemblies. For example, studies have reported the formation of cyclic hydrogen bonding dimers in the crystal structure of methoxyphenylboronic acids, demonstrating their structural significance in supramolecular chemistry (Pedireddi & Seethalekshmi, 2004).

4. Drug Delivery Systems

In the field of drug delivery, phenylboronic acid-based materials, including nanoparticles, are used to construct glucose-responsive systems for insulin delivery. These materials show promising applications in the synthesis of nanogels, micelles, and vesicles for drug delivery (Ma & Shi, 2014).

5. DNA Modification and Bioconjugation

Phenylboronic acids are used in the postsynthetic modification of oligonucleotides, enabling the incorporation of functional groups for applications in saccharide detection and fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018).

6. Sensing and Diagnostic Applications

Phenylboronic acids are integral in the development of sensors for biomolecules. For example, a study demonstrated the use of a phenylboronic acid-carrying polymer brush for the detection of glycoproteins, showcasing its high stability and specificity in sensing applications (Kitano, Anraku, & Shinohara, 2006).

Properties

IUPAC Name |

(4-cyclohexylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHRFZSOTGVWFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629656 |

Source

|

| Record name | [4-(Cyclohexylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107603-50-8 |

Source

|

| Record name | [4-(Cyclohexylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1371243.png)